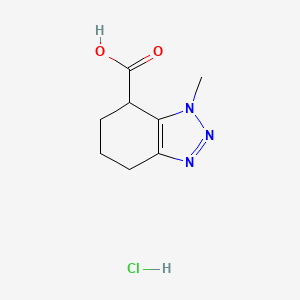

1-Methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine” is a compound with the molecular formula CHN. It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H, 13C NMR, and IR spectra .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a dipolar cycloaddition reaction was used to access 6-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridines .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, “1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine” has a molecular formula of CHN, an average mass of 136.194 Da, and a monoisotopic mass of 136.100052 Da .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-Methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-7-carboxylic acid hydrochloride:

Antimicrobial Agents

Studies have shown that derivatives of benzotriazole exhibit significant antimicrobial properties. This compound is being researched for its potential to develop new antimicrobial agents that can combat resistant strains of bacteria and fungi, offering a new line of defense against infections .

Corrosion Inhibition

Benzotriazole derivatives are well-known for their corrosion inhibition properties. This compound is used in the formulation of corrosion inhibitors for metals, particularly in industrial applications where metal preservation is crucial. It helps in extending the lifespan of metal components by preventing oxidative damage .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for various synthetic pathways, aiding in the development of new organic compounds with diverse applications .

Material Science

Researchers are exploring the use of this compound in material science, particularly in the development of polymers and advanced materials. Its incorporation into polymer matrices can enhance the material properties, such as thermal stability and mechanical strength, making it useful in high-performance applications .

Catalysis

This compound is also studied for its catalytic properties. It can act as a catalyst in various chemical reactions, facilitating more efficient and selective transformations. This is particularly valuable in industrial processes where catalysis can significantly improve yield and reduce costs .

Environmental Chemistry

In environmental chemistry, this compound is being researched for its potential to degrade environmental pollutants. Its ability to participate in redox reactions makes it a candidate for developing new methods to clean up contaminated environments, contributing to environmental protection efforts .

Biological Research

Finally, this compound is used in biological research to study its effects on biological systems. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms, aiding in the development of new therapeutic strategies and understanding disease pathways .

properties

IUPAC Name |

3-methyl-4,5,6,7-tetrahydrobenzotriazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.ClH/c1-11-7-5(8(12)13)3-2-4-6(7)9-10-11;/h5H,2-4H2,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSNGTIXNLJQAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2C(=O)O)N=N1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4,5,6,7-tetrahydro-1h-1,2,3-benzotriazole-7-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2505301.png)

![3-Butyl-2-[(difluoromethyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2505315.png)

![5H,6H,7H-cyclopenta[c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2505316.png)

![6-(1,3-benzodioxol-5-yl)-2-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2505320.png)

![[5-[(E)-2-cyano-3-(4-nitroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2505324.png)